molecular formula C5H6ClIN2 B2701454 3-(Chloromethyl)-4-iodo-1-methylpyrazole CAS No. 2166946-82-1

3-(Chloromethyl)-4-iodo-1-methylpyrazole

Cat. No.: B2701454
CAS No.: 2166946-82-1
M. Wt: 256.47
InChI Key: WWRHEIAKZPHGSS-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-iodo-1-methylpyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with chloromethyl and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-iodo-1-methylpyrazole typically involves the halogenation of a pyrazole precursor. One common method is the chloromethylation of 4-iodo-1-methylpyrazole using chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst like aluminum chloride to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-iodo-1-methylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Pyrazole oxides.

    Reduction Products: Dehalogenated pyrazoles.

Scientific Research Applications

3-(Chloromethyl)-4-iodo-1-methylpyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-iodo-1-methylpyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The iodo group may enhance the compound’s binding affinity to certain receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-4-iodo-1-methylpyrazole is unique due to the presence of both chloromethyl and iodo groups, which confer distinct reactivity patterns and enable a wide range of chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

IUPAC Name

3-(chloromethyl)-4-iodo-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClIN2/c1-9-3-4(7)5(2-6)8-9/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRHEIAKZPHGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CCl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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